molecular formula C17H10ClF3N2O2 B6485163 (2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 314048-25-4

(2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B6485163
CAS No.: 314048-25-4
M. Wt: 366.7 g/mol
InChI Key: NBUIPKUXPQARLF-UHFFFAOYSA-N
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Description

(2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H10ClF3N2O2 and its molecular weight is 366.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0382897 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives family. It has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18ClF3N2O3
  • Molecular Weight : 450.8 g/mol
  • CAS Number : 1327170-09-1

The compound features a chromene ring system with a trifluoromethyl group and a carboxamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
  • Receptor Modulation : It can modulate receptor activities linked to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) cells.

Cell Line IC50 (μM) Effect
MCF-710.4Cytotoxicity observed
Hek29313.2Moderate cytotoxicity

Anti-inflammatory Activity

The compound has demonstrated potential as an anti-inflammatory agent through its inhibitory effects on COX and LOX enzymes. For instance, it has been reported to inhibit COX-2 activity, which is often upregulated in inflammatory diseases.

Enzyme Inhibition (%) Concentration (μM)
COX-265%20
LOX-1555%20

Case Studies

  • In Vitro Studies on Enzyme Inhibition :
    A study evaluated the inhibitory effects of various chromene derivatives on cholinesterases and β-secretase, demonstrating that compounds with similar structures to this compound showed promising dual inhibition profiles against these targets, suggesting potential applications in neurodegenerative diseases.
  • Cytotoxicity Evaluation :
    In a comparative study of several chromene derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 10.4 μM, indicating its potential as an anticancer agent.

Properties

IUPAC Name

6-chloro-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-11-3-6-14-9(7-11)8-13(15(22)24)16(25-14)23-12-4-1-10(2-5-12)17(19,20)21/h1-8H,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUIPKUXPQARLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.